Cas no 827-24-7 (2-bromo-4-methyl-6-nitro-aniline)

2-bromo-4-methyl-6-nitro-aniline structure
827-24-7 structure
Nombre del producto:2-bromo-4-methyl-6-nitro-aniline
Número CAS:827-24-7
MF:C7H7BrN2O2
Megavatios:231.046680688858
MDL:MFCD00209452
CID:732392
PubChem ID:2775306

2-bromo-4-methyl-6-nitro-aniline Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-4-methyl-6-nitroaniline
    • Benzenamine,2-bromo-4-methyl-6-nitro-
    • (2-Bromo-4-methyl-6-nitrophenyl)amine
    • 2-Bromo-4-methyl-6-nitro-phenylamine
    • 2-Bromo-6-nitro-p-toluidine
    • 4-Amino-3-bromo-5-nitrotoluene
    • 2-Bromo-4-methyl-6-nitrobenzenamine
    • PubChem24378
    • VFPKZASVVCBVMG-UHFFFAOYSA-N
    • SBB097698
    • 6-bromo-4-methyl-2-nitrophenylamine
    • AM83136
    • AB04784
    • VZ23992
    • AK112872
    • BC005033
    • 2-bromo-4-methyl-6-nitro-aniline
    • 2-Bromo-4-methyl-6-nitrobenzenamine (ACI)
    • p-Toluidine, 2-bromo-6-nitro- (7CI, 8CI)
    • BDBM626020
    • J-508310
    • CS-W021615
    • SCHEMBL2970574
    • DB-010961
    • DTXSID70379513
    • MFCD00209452
    • 827-24-7
    • AKOS005071110
    • 7Z-0817
    • EN300-134618
    • BP-10167
    • SY024384
    • MDL: MFCD00209452
    • Renchi: 1S/C7H7BrN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
    • Clave inchi: VFPKZASVVCBVMG-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(N)=C(Br)C=C(C)C=1)=O

Atributos calculados

  • Calidad precisa: 229.96900
  • Masa isotópica única: 229.969
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 183
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 71.8
  • Xlogp3: 2.7

Propiedades experimentales

  • Denso: 1.698±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 179-180 ºC (ethanol )
  • Punto de ebullición: 329.1℃ at 760 mmHg
  • Punto de inflamación: 152.8 °C
  • índice de refracción: 1.648
  • Disolución: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 71.84000
  • Logp: 3.35230

2-bromo-4-methyl-6-nitro-aniline Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT

2-bromo-4-methyl-6-nitro-aniline Datos Aduaneros

  • Código HS:2921430090
  • Datos Aduaneros:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-bromo-4-methyl-6-nitro-aniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A010014076-250mg
2-Bromo-4-methyl-6-nitroaniline
827-24-7 97%
250mg
$504.00 2023-09-01
Enamine
EN300-134618-0.5g
2-bromo-4-methyl-6-nitroaniline
827-24-7 94%
0.5g
$21.0 2023-02-15
Enamine
EN300-134618-25.0g
2-bromo-4-methyl-6-nitroaniline
827-24-7 94%
25.0g
$87.0 2023-02-15
Ambeed
A160600-250mg
2-Bromo-4-methyl-6-nitroaniline
827-24-7 98%
250mg
$5.00 2022-05-16
eNovation Chemicals LLC
D401879-250g
2-BROMO-4-METHYL-6-NITROANILINE
827-24-7 97%
250g
$1600 2024-06-05
Key Organics Ltd
7Z-0817-25G
2-bromo-4-methyl-6-nitroaniline
827-24-7 >95%
25g
£70.00 2025-02-08
Enamine
EN300-134618-2.5g
2-bromo-4-methyl-6-nitroaniline
827-24-7 94%
2.5g
$27.0 2023-02-15
abcr
AB239027-500g
2-Bromo-4-methyl-6-nitroaniline, 95%; .
827-24-7 95%
500g
€858.00 2025-02-19
Alichem
A010014076-500mg
2-Bromo-4-methyl-6-nitroaniline
827-24-7 97%
500mg
$798.70 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XG989-20g
2-bromo-4-methyl-6-nitro-aniline
827-24-7 98%
20g
415.0CNY 2021-08-04

2-bromo-4-methyl-6-nitro-aniline Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Nitric acid
2.1 Reagents: Hydrochloric acid
Referencia
1,2,5-Thiadiazole derivatives: Part III. Synthesis and substitution reactions of 4-bromo-6-methylbenzo-2,1,3-thiadiazole and its derivatives
Sharma, K. S.; et al, Indian Journal of Chemistry, 1978, (10), 892-4

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium tribromide (polymer-bound) Solvents: Methanol ,  Dichloromethane
Referencia
Halogenation using quaternary ammonium polyhalides. XXIII. Bromination of aromatic amines with polymer-bound benzyltrimethylammonium tribromide
Okamoto, Tsuyoshi; et al, Nippon Kagaku Kaishi, 1990, (1), 112-14

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 50 °C
Referencia
Relayed Regioselective Alkynylation/Olefination of Unsymmetrical Cyclic Diaryliodonium Species Catalyzed by Cu and Pd: Affording Fluorescent Cytotoxic Benzoxazoles
Zhu, Daqian; et al, Chemistry - A European Journal, 2015, 21(52), 18915-18920

Synthetic Routes 4

Condiciones de reacción
Referencia
Heterocyclic systems containing bridgehead nitrogen atom: Part XXXIX. Reaction of 2-mercapto-4-bromo-6-methylbenzimidazole with chloroacetic acid and 1,2-dibromoethane
Jain, K. K.; et al, Indian Journal of Chemistry, 1981, (4), 294-5

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
1,2,5-Thiadiazole derivatives: Part III. Synthesis and substitution reactions of 4-bromo-6-methylbenzo-2,1,3-thiadiazole and its derivatives
Sharma, K. S.; et al, Indian Journal of Chemistry, 1978, (10), 892-4

2-bromo-4-methyl-6-nitro-aniline Raw materials

2-bromo-4-methyl-6-nitro-aniline Preparation Products

2-bromo-4-methyl-6-nitro-aniline Literatura relevante

  • 1. The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents
    Brynmor Jones,John Robinson J. Chem. Soc. 1955 3845
  • 2. 618. Syntheses with isotopic tracer elements. Part I. The preparation of methanol and sodium acetate labelled with carbon isotopes
    J. D. Cox,H. S. Turner,R. J. Warne J. Chem. Soc. 1950 3167
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:827-24-7)2-bromo-4-methyl-6-nitro-aniline
A23122
Pureza:99%
Cantidad:500g
Precio ($):409.0